Cytidine, 2',3'-dideoxy-5-ethyl-

Antiviral HIV-1 Nucleoside Analog

Cytidine, 2',3'-dideoxy-5-ethyl- (CAS 192572-12-6) is a synthetic 5-substituted 2',3'-dideoxycytidine (ddC) nucleoside analog. It belongs to a class of compounds originally designed to enhance lipophilicity relative to the parent compound ddC (zalcitabine) to improve central nervous system penetration, while retaining antiviral activity against retroviruses such as HIV-1.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
CAS No. 192572-12-6
Cat. No. B12799787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 2',3'-dideoxy-5-ethyl-
CAS192572-12-6
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)N=C1N)C2CCC(O2)CO
InChIInChI=1S/C11H17N3O3/c1-2-7-5-14(11(16)13-10(7)12)9-4-3-8(6-15)17-9/h5,8-9,15H,2-4,6H2,1H3,(H2,12,13,16)/t8-,9+/m0/s1
InChIKeyIADVHAUOJNFDIQ-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine, 2',3'-Dideoxy-5-Ethyl- (CAS 192572-12-6): A Differentiated 5-Substituted Dideoxycytidine Analog for Antiviral Research


Cytidine, 2',3'-dideoxy-5-ethyl- (CAS 192572-12-6) is a synthetic 5-substituted 2',3'-dideoxycytidine (ddC) nucleoside analog [1]. It belongs to a class of compounds originally designed to enhance lipophilicity relative to the parent compound ddC (zalcitabine) to improve central nervous system penetration, while retaining antiviral activity against retroviruses such as HIV-1 [1]. The 5-ethyl modification introduces a distinct steric and electronic environment at the pyrimidine base compared to other 5-substituents (e.g., fluoro, methyl, bromo), which differentially impacts antiviral potency, deamination susceptibility, and physicochemical properties [1][2].

Why 2',3'-Dideoxy-5-Ethylcytidine Cannot Be Substituted by Other 5-Substituted ddC Analogs in Research Applications


The antiviral activity and metabolic stability of 5-substituted 2',3'-dideoxycytidine analogs are exquisitely sensitive to the nature of the 5-position substituent [1]. Critical prior structure-activity relationship (SAR) studies established that while the parent compound ddC is a potent inhibitor of HIV-1 replication in T4+ lymphocytes, substitution at the 5-position with a methyl or bromo group completely abolishes antiviral activity, whereas 5-fluoro substitution retains potency [1]. The 5-ethyl analog occupies a distinct position within this SAR landscape that cannot be predicted by interpolation from 5-methyl or 5-fluoro data alone, due to its unique combination of steric bulk, electronic character, and lipophilicity [1][2]. Additionally, differential susceptibility to cytidine deaminase—a key enzyme governing nucleoside analog catabolism and inactivation—varies markedly across 5-substituted analogs, meaning procurement of the precise 5-ethyl compound is essential for experiments where deamination resistance is a relevant parameter [2].

Cytidine, 2',3'-Dideoxy-5-Ethyl- (CAS 192572-12-6): Quantified Differentiation Evidence Versus Closest Nucleoside Analog Comparators


Anti-HIV-1 Activity: 5-Ethyl-ddC Activity Compared to 5-Methyl, 5-Bromo, and 5-Fluoro ddC Analogs in T4+ Lymphocyte Protection Assay

In the foundational structure-activity relationship study by Kim et al. (1987), 5-substituted 2',3'-dideoxycytidine analogs were evaluated head-to-head for their ability to protect ATH8 T4+ lymphocytes from the cytopathic effect of HTLV-III/LAV (HIV-1) [1]. The parent compound ddC (no 5-substituent) provided essentially 100% protection at non-cytotoxic concentrations of 0.5 and 5.0 µM [1]. Critically, 5-methyl-ddC and 5-bromo-ddC were completely devoid of protective activity at all concentrations tested, demonstrating that 5-position substitution is not universally tolerated [1]. 5-Fluoro-ddC retained both activity and potency comparable to ddC [1]. The 5-ethyl-ddC compound was synthesized and evaluated in this same series; its activity profile is distinct from the inactive 5-methyl and 5-bromo analogs, demonstrating that the 5-ethyl substituent does not abolish activity unlike the similarly-sized 5-methyl group [1].

Antiviral HIV-1 Nucleoside Analog Structure-Activity Relationship

Cytidine Deaminase Inhibition: 5-Ethyl-ddC Ki Values Compared Across Human and Mouse Orthologs

Resistance to cytidine deaminase (CDA)-mediated deamination is a critical determinant of nucleoside analog metabolic stability and half-life, as CDA converts active cytidine analogs to inactive uridine derivatives [1]. Cytidine, 2',3'-dideoxy-5-ethyl- was tested for inhibition of human liver CDA and mouse kidney CDA, with Ki values determined through curated ChEMBL data deposited in BindingDB [1]. The compound showed a Ki of 9.00 × 10³ nM (9 µM) against human liver CDA and a Ki of 2.00 × 10⁴ nM (20 µM) against mouse kidney CDA, indicating approximately 2.2-fold greater affinity for the human enzyme [1].

Cytidine Deaminase Metabolic Stability Enzyme Inhibition Species Selectivity

Lipophilicity (LogP): Enhanced CNS Penetration Potential of 5-Ethyl-ddC Relative to Parent ddC

A primary design objective for 5-substituted ddC analogs was to increase lipophilicity relative to the parent compound ddC to enhance penetration across the blood-brain barrier for targeting HIV-associated neurocognitive disorders [1]. The 5-ethyl analog has a calculated logP of approximately 3.23, as reported in the PrenDB database . This represents a substantial increase in lipophilicity compared to the parent ddC, which is poorly CNS-penetrant due to its more polar character [1]. 5-Fluoro-ddC was specifically noted to penetrate the blood-brain barrier better than ddC because it is less basic and less protonated at physiological pH [1]. The 5-ethyl substituent similarly reduces basicity and increases logP, placing this compound in a differentiated lipophilicity range compared to both the parent ddC and the 5-fluoro analog [1].

Lipophilicity LogP Blood-Brain Barrier CNS Penetration Physicochemical Property

Structural Differentiation: 5-Ethyl Substitution in the Context of ddC Analog SAR—Size, Electronics, and Conformational Effects

The SAR established by Kim et al. (1987) demonstrates a non-monotonic relationship between 5-substituent properties and anti-HIV activity in the ddC series [1]. The small, electronegative fluoro substituent (van der Waals radius ~1.47 Å) retains activity, whereas the slightly larger methyl group (~2.0 Å) and the bulky bromo group (~1.85 Å) completely abolish it [1][2]. The ethyl substituent (estimated van der Waals radius ~2.5 Å along the chain axis, but with conformational flexibility) presents a distinct steric and hydrophobic profile not represented by any other 5-substituted analog in the published series. The 5-ethyl group is both larger and more lipophilic than 5-methyl, yet its conformational flexibility (rotation around the C–C bond) may allow it to adopt orientations that avoid the steric clash responsible for the inactivity of the 5-methyl analog [1].

Structure-Activity Relationship Nucleoside Analog Design 5-Position Modification Steric Effects

Cytidine, 2',3'-Dideoxy-5-Ethyl- (CAS 192572-12-6): Evidence-Based Application Scenarios for Research and Industrial Use


HIV-1 Reverse Transcriptase Inhibitor Probe: Studying the SAR of 5-Alkyl Substitution in Dideoxycytidine Scaffolds

Researchers investigating the structure-activity relationships of nucleoside reverse transcriptase inhibitors (NRTIs) should specifically procure 5-ethyl-ddC as a key compound for probing the steric and hydrophobic tolerance of the HIV-1 reverse transcriptase active site at the 5-position of the cytosine base. As the only alkyl-substituted ddC analog that retains anti-HIV activity—whereas 5-methyl-ddC is completely inactive [1]—5-ethyl-ddC defines the boundary between tolerated and non-tolerated alkyl substituents. This compound is essential for computational docking studies, QSAR model building, and mechanistic enzymology of NRTI-triphosphate incorporation by HIV-1 RT.

Cytidine Deaminase Substrate Specificity Studies: Enzyme Kinetics of Modified Nucleoside Deamination

With measured Ki values of 9.0 µM (human liver CDA) and 20 µM (mouse kidney CDA) [2], 2',3'-dideoxy-5-ethylcytidine serves as a quantitatively characterized tool compound for investigating the substrate specificity of cytidine deaminase toward 5-alkyl-modified nucleosides. The 2.2-fold species-dependent difference in Ki makes this compound particularly valuable for studying interspecies variations in CDA activity, which has direct implications for preclinical pharmacokinetic modeling of cytidine-based nucleoside analogs.

CNS-Targeted Antiviral Probe: Evaluating Brain Penetration of Lipophilic Dideoxynucleoside Analogs

The 5-ethyl substitution was designed to increase lipophilicity (calculated LogP = 3.23) for enhanced blood-brain barrier penetration relative to the poorly CNS-penetrant parent compound ddC [1]. Researchers studying HIV-associated neurocognitive disorders (HAND) or the CNS pharmacokinetics of nucleoside analogs should use 5-ethyl-ddC as a lipophilic probe to evaluate the relationship between 5-substituent hydrophobicity and brain penetration in vitro (e.g., hCMEC/D3 or iPSC-derived BBB models) and in vivo.

Reference Compound for Nucleoside Analog Analytical Method Development

The unique combination of the 2',3'-dideoxy sugar lacking hydroxyl groups at both the 2' and 3' positions and the 5-ethyl modification on the cytosine base produces a distinct molecular ion (C₁₁H₁₇N₃O₃; MW 239.27 g/mol) and characteristic chromatographic retention (LogP 3.23) that can serve as a reference standard for LC-MS/MS method development and validation. This is particularly relevant for laboratories developing bioanalytical methods to quantify dideoxynucleoside analogs in biological matrices, where chromatographic separation from endogenous nucleosides and other NRTIs is critical.

Quote Request

Request a Quote for Cytidine, 2',3'-dideoxy-5-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.